Neu5Gc alpha(2-6)Gal beta MP Glycoside
Description
Neu5Gc alpha(2-6)Gal beta MP Glycoside (CAS: 1072896-38-8) is a synthetic glycoside featuring N-glycolylneuraminic acid (Neu5Gc) linked via an α2-6 glycosidic bond to galactose (Gal) in a β-configuration, with a 4-methoxyphenyl (MP) aglycone . Its molecular formula is C₂₄H₃₅NO₁₆ (MW: 593.53 g/mol) . Unlike humans, who lack the enzyme CMAH to synthesize Neu5Gc, this sialic acid is abundant in mammals and is incorporated into human tissues via dietary intake (e.g., red meat), triggering anti-Neu5Gc antibody responses . This compound is pivotal in glycobiology for studying xenotransplantation barriers, cancer immunology, and glycan-protein interactions .
Properties
IUPAC Name |
4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-[[3,4,5-trihydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO16/c1-37-10-2-4-11(5-3-10)39-22-20(34)19(33)18(32)14(40-22)9-38-24(23(35)36)6-12(28)16(25-15(30)8-27)21(41-24)17(31)13(29)7-26/h2-5,12-14,16-22,26-29,31-34H,6-9H2,1H3,(H,25,30)(H,35,36)/t12?,13-,14?,16?,17-,18?,19?,20?,21?,22?,24?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQXPAOHAVZJRT-KGQDXXEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3(CC(C(C(O3)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
De-N-acetylation of Neu5Ac Glycosides
One common chemical strategy involves starting from Neu5Ac (N-acetylneuraminic acid) glycosides and converting them to Neu5Gc glycosides by replacing the N-acetyl group with an N-glycolyl group. This is achieved by:
- Refluxing protected Neu5Ac glycosides in a strong base such as tetramethylammonium hydroxide to remove the N-acetyl group, yielding a free amino intermediate.
- Subsequent acylation with acetoxyacetyl chloride introduces the N-glycolyl moiety.
- Final deprotection steps yield Neu5Gc glycosides.
An improved microwave-assisted process enhances yield and reduces reaction time, for example, treating fully protected methyl α-Neu5Ac glycoside with 2.0 M NaOH under microwave irradiation (15 min at 120°C) yields the 5-amino derivative in 91% yield, which is then converted to Neu5GcαOMe glycoside.
Glycosyl Chloride Donor Strategy
Glycosyl chloride donors derived from protected Neu5Gc or Neu5Ac are used for stereoselective glycosylation to form Neu5Gc-containing oligosaccharides, including α2-6 linkages:
- Allyl glycosides of protected Neu5Ac are oxidatively cleaved to form carboxymethoxy aglycones.
- These donors are then glycosylated with acceptors such as galactose derivatives to form α2-6 linked Neu5Gc glycosides.
- Subsequent deprotection and N-glycolylation steps yield the target Neu5Gc α2-6 glycosides.
Other Chemical Approaches
- Amide bond formation between protected amino and carboxyl groups of sialic acid derivatives allows synthesis of Neu5Gc-containing disaccharides and oligosaccharides.
- Iterative one-pot glycosylation methods have been developed to construct complex Neu5Gc oligosaccharides with high stereoselectivity.
Enzymatic and Chemoenzymatic Synthesis Methods
Chemoenzymatic synthesis is a highly efficient and regioselective approach favored for producing Neu5Gc α2-6 glycosides.
Enzymatic Formation of Neu5Gc from ManNGc
Activation to CMP-Neu5Gc
Sialyltransferase-Catalyzed Glycosylation
- α2-6 Sialyltransferases specifically transfer Neu5Gc from CMP-Neu5Gc to galactose-containing acceptors, forming the Neu5Gc α2-6Gal linkage.
- Porcine liver α2-6-sialyltransferase and other bacterial or mammalian sialyltransferases are used depending on substrate specificity.
- These reactions occur in aqueous buffer, typically at neutral pH and moderate temperatures.
One-Pot Multienzyme (OPME) Synthesis
- OPME systems combine sialic acid aldolase, CMP-sialic acid synthetase, and sialyltransferase in a single reaction vessel.
- Starting from ManNGc, pyruvate, CTP, and galactose acceptor, Neu5Gc α2-6Gal glycosides can be synthesized efficiently without intermediate purification.
- This method allows high throughput and scalability, producing Neu5Gc α2-6 glycosides with high regio- and stereoselectivity.
Preparation of Neu5Gc alpha(2-6)Gal beta MP Glycoside
The methyl phosphonate (MP) group attached to the galactose β-glycoside moiety can be introduced either chemically or enzymatically:
- Chemical synthesis involves preparing the galactose β-glycoside with a methyl phosphonate substituent at the anomeric position or other suitable position.
- This modified galactose acceptor is then used in enzymatic sialylation with CMP-Neu5Gc and α2-6 sialyltransferase.
- Alternatively, the MP group can be introduced post-glycosylation by selective phosphorylation or phosphonate esterification reactions.
Representative Data Table of Yields and Conditions
| Step | Method | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| De-N-acetylation of Neu5Ac | Chemical (Base reflux) | Tetramethylammonium hydroxide, reflux | 80 | Followed by acylation to Neu5Gc |
| Microwave-assisted de-N-acetylation | Chemical (Microwave) | 2.0 M NaOH, 120°C, 15 min | 91 | Improved yield and time |
| Neu5Gc synthesis from ManNGc | Enzymatic (Sialic acid aldolase) | Tris-HCl buffer, pH 7.5, 37°C, 24 h | 86 | High specificity |
| CMP-Neu5Gc formation | Enzymatic (CSS) | Bacterial CSS, aqueous buffer | 60 | Substrate promiscuity allows Neu5Gc use |
| α2-6 Sialylation | Enzymatic (α2-6 sialyltransferase) | Aqueous buffer, neutral pH | 56 | High regio- and stereoselectivity |
| One-pot multienzyme synthesis | Chemoenzymatic (OPME) | Combined enzymes, one pot | Up to 70 | Efficient, no intermediate purification |
Summary of Key Research Findings
- Chemical de-N-acetylation followed by acylation is a classical route for Neu5Gc glycoside synthesis but can be time-consuming and requires protection/deprotection steps.
- Enzymatic synthesis using sialic acid aldolase and CMP-sialic acid synthetase offers mild conditions, high specificity, and scalability.
- α2-6 Sialyltransferases provide regio- and stereoselective formation of Neu5Gc α2-6Gal linkages essential for biological activity.
- One-pot multienzyme systems integrate synthesis and activation steps, enabling efficient production of Neu5Gc α2-6 glycosides including complex derivatives like methyl phosphonate glycosides.
- The methyl phosphonate modification can be incorporated either pre- or post-glycosylation, depending on synthetic strategy.
Chemical Reactions Analysis
Types of Reactions: Neu5Gc alpha(2-6)Gal beta MP Glycoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and functionality.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and periodic acid.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed to introduce different functional groups.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of this compound, as well as derivatives with modified functional groups.
Scientific Research Applications
Neu5Gc alpha(2-6)Gal beta MP Glycoside has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex glycoconjugates.
Biology: Studied for its role in cell-cell interactions and immune responses.
Medicine: Investigated for its potential therapeutic uses, such as in cancer treatment and vaccine development.
Industry: Applied in the development of biotechnological products and diagnostic tools.
Mechanism of Action
The mechanism by which Neu5Gc alpha(2-6)Gal beta MP Glycoside exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to cell surface receptors, influencing cellular processes such as adhesion, signaling, and immune response modulation. The exact molecular targets and pathways vary depending on the biological context and the specific application.
Comparison with Similar Compounds
Neu5Ac alpha(2-6)Gal beta MP Glycoside
- Structural Difference : Neu5Ac (N-acetylneuraminic acid) replaces Neu5Gc, differing by an acetyl (-OAc) instead of a glycolyl (-OGlc) group at the C5 position .
- Immunogenicity: Humans tolerate Neu5Ac as "self," whereas Neu5Gc is immunogenic, eliciting polyclonal antibodies due to dietary incorporation .
- Applications : Used to study sialyltransferase specificity and glycan-binding proteins without immune interference .
Gal alpha(1-3)Gal Epitope
- Structural Difference : A trisaccharide (Galα1-3Galβ1-4GlcNAc) versus Neu5Gc's sialic acid-glycan structure .
- Immunogenicity: Anti-Gal antibodies are uniform and abundant (~1% of human immunoglobulins), while anti-Neu5Gc responses are variable and influenced by diet .
- Xenotransplantation Relevance: Both are xenoantigens, but Neu5Gc persists as a barrier even in Gal-KO pig transplants .
Neu5Gc alpha(2-3)Gal beta MP Glycoside
- Linkage Difference : Neu5Gc is α2-3-linked to Gal, altering glycan topology and receptor binding .
- Antibody Recognition : Anti-Neu5Gc antibodies show differential reactivity; α2-6-linked Neu5Gc elicits stronger responses than α2-3 in ELISA assays .
Data Tables
Table 1. Structural and Functional Comparison of Key Glycosides
*Note: CAS varies by supplier; confirm structure.
Table 2. Antibody Reactivity to Neu5Gc Glycoforms (ELISA Data)
| Glycoform | Mean Antibody Titer (Human Serum) |
|---|---|
| Neu5Gcα2-6Galβ1-4Glc | 1:3200 |
| Neu5Gcα2-3Galβ1-4Glc | 1:800 |
| Neu5Acα2-6Galβ1-4Glc | <1:50 |
Research Findings
- Xenotransplantation: Neu5Gcα2-6GalβMP Glycoside is critical in identifying non-Gal antigens causing antibody-mediated rejection (AMR) in pig-to-primate transplants .
- Cancer Link : Dietary Neu5Gc incorporation into human tissues correlates with chronic inflammation and tumorigenesis, with anti-Neu5Gc antibodies exacerbating this process .
- Enzyme Studies : The α2-6 linkage is preferentially cleaved by human sialidases compared to α2-3, impacting drug design for sialidase inhibitors .
Q & A
Q. How can researchers confirm the structural integrity of Neu5Gc alpha(2-6)Gal beta MP Glycoside in synthetic preparations?
Methodological Answer:
- Use nuclear magnetic resonance (NMR) spectroscopy to verify the α(2-6) glycosidic linkage between Neu5Gc and Gal residues. Key diagnostic signals include the anomeric proton (δ ~5.2 ppm for α-configuration) and cross-peaks in 2D NOESY or HSQC spectra .
- Mass spectrometry (MS) with collision-induced dissociation (CID) can confirm molecular weight (593.53 g/mol) and fragmentation patterns specific to the sialylated galactoside backbone .
- Compare retention times in HPLC with authenticated standards, ensuring mobile phases are optimized to resolve sialic acid isomers .
Q. What experimental strategies are recommended for optimizing the solubility of this compound in aqueous buffers?
Methodological Answer:
- Test solubility in phosphate-buffered saline (PBS) at pH 7.4, adjusting ionic strength (e.g., 150 mM NaCl) to mimic physiological conditions.
- If precipitation occurs, introduce co-solvents like DMSO (≤5% v/v) or β-cyclodextrin (10 mM) to stabilize the glycoside without disrupting its conformation .
- Monitor solubility via dynamic light scattering (DLS) to detect aggregate formation .
Q. How should researchers design assays to assess the binding specificity of this compound to Siglec receptors?
Methodological Answer:
- Use surface plasmon resonance (SPR) with immobilized Siglec-Fc chimeras to measure kinetic parameters (KD, kon/koff). Include negative controls (e.g., Neu5Ac analogs) to rule out non-specific interactions .
- Validate results with glycan microarray screening, comparing binding signals against a panel of sialylated glycans .
Q. What quality control (QC) criteria are essential for ensuring batch-to-batch consistency in this compound synthesis?
Methodological Answer:
- Mandatory QC parameters:
- Purity : ≥95% by HPLC with UV detection at 210 nm .
- Moisture content : ≤0.5% via Karl Fischer titration to prevent hydrolysis.
- Endotoxin levels : <0.1 EU/mg for in vivo studies, tested via LAL assay .
Q. How can researchers differentiate this compound from its α(2-3) isomer in complex mixtures?
Methodological Answer:
- Use capillary electrophoresis (CE) with borate buffer, which resolves α(2-6) and α(2-3) linkages based on electrophoretic mobility differences .
- Enzymatic digestion with linkage-specific sialidases (e.g., Sialidase S from Streptococcus pneumoniae for α(2-3) cleavage) followed by MS analysis .
Advanced Research Questions
Q. How should researchers resolve contradictory data in this compound binding studies across different cell lines?
Methodological Answer:
- Perform flow cytometry to quantify receptor expression levels (e.g., Siglec-5/14) in each cell line, correlating with binding affinity data .
- Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) under standardized buffer conditions, controlling for pH and ionic strength variations .
Q. What computational approaches are effective for modeling the conformational dynamics of this compound in lipid bilayers?
Methodological Answer:
- Run molecular dynamics (MD) simulations (e.g., GROMACS) with the CHARMM36 force field, incorporating explicit solvent and membrane models. Analyze hydrogen bonding and torsional angles at the glycosidic linkage over 100-ns trajectories .
- Validate simulations with neutron scattering data to assess glycan-membrane proximity .
Q. How can researchers investigate the role of this compound in modulating immune responses compared to Neu5Ac-containing analogs?
Methodological Answer:
Q. What strategies mitigate oxidative degradation of this compound during long-term storage?
Methodological Answer:
- Store lyophilized samples under argon atmosphere at -80°C, avoiding freeze-thaw cycles.
- Add antioxidants (e.g., 0.1% w/v methionine) to aqueous formulations and monitor degradation via LC-MS/MS .
Q. How should researchers address discrepancies in this compound pharmacokinetic data between rodent and primate models?
Methodological Answer:
- Perform interspecies comparative studies using radiolabeled glycosides (³H or ¹⁴C) to track tissue distribution and clearance rates.
- Adjust for species-specific differences in sialidase activity and hepatic metabolism using knockout mouse models (e.g., CMAH⁻/⁻) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
